2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13417514
InChI: InChI=1S/C10H11BrFNO2/c1-13(2)10(14)6-15-9-4-3-7(11)5-8(9)12/h3-5H,6H2,1-2H3
SMILES: CN(C)C(=O)COC1=C(C=C(C=C1)Br)F
Molecular Formula: C10H11BrFNO2
Molecular Weight: 276.10 g/mol

2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide

CAS No.:

Cat. No.: VC13417514

Molecular Formula: C10H11BrFNO2

Molecular Weight: 276.10 g/mol

* For research use only. Not for human or veterinary use.

2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide -

Specification

Molecular Formula C10H11BrFNO2
Molecular Weight 276.10 g/mol
IUPAC Name 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide
Standard InChI InChI=1S/C10H11BrFNO2/c1-13(2)10(14)6-15-9-4-3-7(11)5-8(9)12/h3-5H,6H2,1-2H3
Standard InChI Key SWJDHASZIIPJGK-UHFFFAOYSA-N
SMILES CN(C)C(=O)COC1=C(C=C(C=C1)Br)F
Canonical SMILES CN(C)C(=O)COC1=C(C=C(C=C1)Br)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenoxy group (C6H4O) substituted at the 4-position with bromine and the 2-position with fluorine. This aromatic system is connected via an ether linkage to an N,N-dimethylacetamide group (CH3CON(CH3)2CH_3CON(CH_3)_2) . The IUPAC name, 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide, reflects this arrangement. Key structural identifiers include:

  • InChIKey: SWJDHASZIIPJGK-UHFFFAOYSA-N

  • SMILES: CN(C)C(=O)COC1=C(C=C(C=C1)Br)F

The planar aromatic ring and polar acetamide group contribute to its solubility in organic solvents like dimethylacetamide (DMAC) and dioxane .

Physical and Chemical Properties

Table 1 summarizes critical physicochemical data derived from PubChem and related solvent studies :

PropertyValue
Molecular FormulaC10H11BrFNO2C_{10}H_{11}BrFNO_2
Molecular Weight276.10 g/mol
DensityNot reported
Melting PointNot reported
Boiling PointNot reported
SolubilityMiscible in polar aprotic solvents (e.g., DMAC, dioxane)
Refractive IndexNot reported

The absence of melting/boiling point data in literature underscores the need for further experimental characterization.

Synthesis and Production

Arylamine Protection and Bromination

While no direct synthesis protocol for 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide exists in the provided sources, analogous methods for related brominated anilines offer insights. The patent CN103787895A describes a three-step process for synthesizing 4-bromo-2-methylaniline :

  • Arylamine Protection: Ortho-toluidine is acetylated using acetic anhydride to form N-(2-methylphenyl)acetamide.

  • Bromination: N-Bromosuccinimide (NBS) introduces bromine at the 4-position of the aromatic ring.

  • Hydrolysis: Acidic cleavage of the acetamide group yields the final amine .

Adapting this approach, 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide could be synthesized via:

  • Step 1: Fluorination of the phenolic precursor at the 2-position before etherification.

  • Step 2: Coupling the fluorophenol with chloroacetyl chloride, followed by dimethylamine substitution.

  • Step 3: Bromination using NBS or elemental bromine under controlled conditions .

Purification and Characterization

Post-synthesis, purification typically involves recrystallization from ethanol or column chromatography. Structural confirmation employs:

  • Nuclear Magnetic Resonance (NMR): To verify substituent positions on the aromatic ring and acetamide group.

  • Mass Spectrometry (MS): For molecular weight validation .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s halogenated aromatic structure suggests utility as a building block in drug discovery. Bromine and fluorine atoms enhance binding affinity to biological targets, making it valuable for:

  • Kinase Inhibitors: Bromine’s electron-withdrawing effects modulate enzyme active sites.

  • Anticancer Agents: Fluorine improves metabolic stability and bioavailability .

Agrochemical Development

In agrochemistry, the acetamide moiety is prevalent in herbicides and fungicides. For example, compounds like propyzamide share structural similarities, indicating potential herbicidal activity .

PrecautionImplementation Example
Personal Protective Equipment (PPE)Nitrile gloves, lab coat, goggles
VentilationFume hoods for synthesis steps
StorageCool, dry place away from oxidizers
Spill ManagementAbsorb with inert material, dispose as hazardous waste

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